molecular formula C10H11F3O B13597338 1-(4-(Trifluoromethyl)phenyl)propan-2-ol CAS No. 590417-82-6

1-(4-(Trifluoromethyl)phenyl)propan-2-ol

Cat. No.: B13597338
CAS No.: 590417-82-6
M. Wt: 204.19 g/mol
InChI Key: NEDRLCTUCXSDPE-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C10H11F3O It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Trifluoromethyl)phenyl)propan-2-ol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired alcohol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient catalytic hydrogenation processes. These methods utilize catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of 4-(trifluoromethyl)benzaldehyde under hydrogen gas pressure. This approach offers higher yields and scalability for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1-(4-(Trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-(Trifluoromethyl)phenyl)propan-2-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-(Trifluoromethyl)phenyl)propan-2-ol
  • 1-(3-(Trifluoromethyl)phenyl)propan-2-ol
  • 1-(4-(Trifluoromethyl)phenyl)ethanol

Uniqueness

1-(4-(Trifluoromethyl)phenyl)propan-2-ol is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and biological activity. The propanol moiety also contributes to its distinct properties compared to similar compounds with different alkyl chains .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

590417-82-6

Molecular Formula

C10H11F3O

Molecular Weight

204.19 g/mol

IUPAC Name

1-[4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F3O/c1-7(14)6-8-2-4-9(5-3-8)10(11,12)13/h2-5,7,14H,6H2,1H3

InChI Key

NEDRLCTUCXSDPE-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(F)(F)F)O

Origin of Product

United States

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